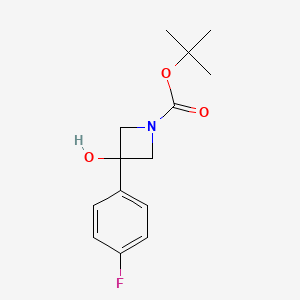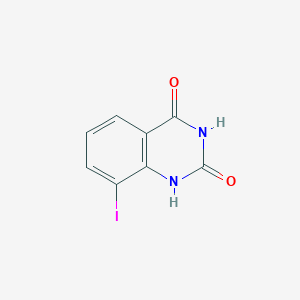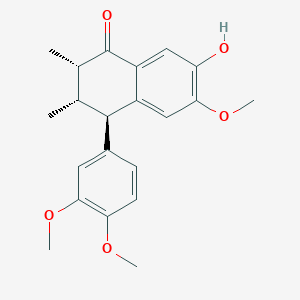
Schisandrone
Descripción general
Descripción
Schisandrone Description
This compound, also known as schisandrene, is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It is one of the many bioactive compounds found in this plant, which is known for its medicinal properties, particularly in traditional Chinese medicine. This compound has been studied for its antioxidant activity and its potential role in protecting against various forms of oxidative stress and related conditions .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest due to their complex structures and significant biological activities. A collective domino approach has been developed to efficiently construct the core structure of molecules isolated from the genus Schisandra, demonstrating high atom efficiency and the creation of multiple rings and a quaternary spirocenter in a one-pot cascade . Additionally, a stereoselective synthesis of the dibenzocyclooctadiene lignan core of schisandrene has been described, utilizing a sequence of reactions including Suzuki–Miyaura cross-coupling, Stille reaction, and ring-closing metathesis (RCM), with the asymmetric center established by an asymmetric reduction .
Molecular Structure Analysis
The molecular structure of schisandrene is characterized by a dibenzocyclooctadiene backbone with an exocyclic double bond. The absolute configuration of this compound has been established using techniques such as NMR, MS, and CD data . The presence of the methylenedioxy group and the cyclooctadiene ring are important structural determinants for its biological activity, as demonstrated in studies on myocardial ischemia-reperfusion injury .
Chemical Reactions Analysis
Schisandrene and its derivatives undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, derivatives of schisandrin have been synthesized, some of which showed a ring contraction during chemical modification. These structural changes have been characterized by NMR and mass spectroscopy, and the axial chirality of the biphenyl system was determined by comparing calculated with measured circular dichroism (CD) spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of schisandrene contribute to its biological activities. Its antioxidant properties have been evaluated using a DCFH-DA cellular-based assay, where the exocyclic methylene functionality was found to be essential for antioxidant activity . Schisandrin B, a derivative of schisandrene, has been shown to enhance cellular glutathione levels and protect against oxidative injury by enhancing glutathione synthesis and regeneration in cells . Furthermore, schisandrin B has been found to enhance cerebral mitochondrial antioxidant status and structural integrity, offering protection against cerebral ischemia/reperfusion injury in rats .
Aplicaciones Científicas De Investigación
Alzheimer's Disease and Memory Enhancement
- Effects on Alzheimer's Disease: Schisandrone has been observed to enhance learning and memory abilities in rats with Alzheimer-like disease. It increases the activity of CAT, SOD, and GSH-Px in the brain, indicating its potential as a preventive and therapeutic agent for Alzheimer's disease (Tuo Xi, 2007).
- Improving Cognitive Functions: Schisandrin C, a component related to this compound, has been found to ameliorate learning and memory deficits caused by Aβ1–42-induced oxidative stress and neurotoxicity in mice. It suggests a potential protective effect against cognitive dysfunctions in Alzheimer's disease (Xin Mao et al., 2015).
Cardiovascular Health
- Cardioprotection: Schisandrin B, another derivative, offers cardioprotection against myocardial ischemia-reperfusion injury by inducing Hsp25 and Hsp70 expression in rats. This suggests its use in preventing heart damage caused by ischemia (P. Chiu & K. Ko, 2004).
- Enhancing Cardiac Function: Schisandrin B has been shown to improve cardiac function and reduce myocardial remodeling after myocardial infarction in mice, indicating its potential as a novel therapeutic approach for ischemic heart diseases (Pengsheng Chen et al., 2013).
Antioxidant and Anti-Inflammatory Properties
- Inflammatory Diseases: Schisandrin, isolated from Schisandra chinensis, exhibits anti-inflammatory effects by inhibiting nitric oxide production, prostaglandin E2 release, and the expression of COX-2 and iNOS. This suggests its potential for treating inflammatory diseases (L. Guo et al., 2008).
- Oxidative Stress in Skin Cells: Schisandrin B protects human keratinocyte-derived HaCaT cells from oxidative damage by activating the Nrf2 signaling pathway, indicating its potential use in preventing skin aging and diseases caused by oxidative stress (Ming Ding et al., 2018).
Neurogenesis and Neuroprotection
- Neurogenesis: Schisandrin A and B influence neurogenesis in the mouse subventricular zone, suggesting their role in enhancing mental and intellectual functions (Yixue Sun et al., 2014).
- Anti-Alzheimer's Properties: Schisandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1–42-induced memory impairment in mice, supporting its potential as a cognitive enhancer against Alzheimer's disease (Di Hu et al., 2012).
Miscellaneous Applications
- Liver Health: Schisandrin B enhances renal mitochondrial antioxidant status and protects against gentamicin-induced nephrotoxicity in rats, suggesting its use in liver health (P. Chiu et al., 2008).
- Chemotherapy and Drug Resistance: Schisandrin B acts as a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1, indicating its potential in chemotherapy and overcoming drug resistance (Meng Sun et al., 2007).
Mecanismo De Acción
Target of Action
Schisandrone, a primary active compound within the widely used traditional medicinal plant Schisandra chinensis , has been identified to target α-hemolysin (Hla), a critical virulence determinant in the pathogenicity of Staphylococcus aureus . Hla plays a significant role in bacterial virulence, making it an appealing target for therapeutic applications .
Mode of Action
This compound interacts with its target, Hla, by inhibiting its production and thus hemolytic activity in a dose-dependent manner aureus . In addition, this compound has been found to down-regulate the transcriptional levels of hla, agrA, and RNAIII .
Biochemical Pathways
The implicated pathways associated with the action of this compound predominantly include nuclear factor-κB (NF-κB) pathways, Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and survival.
Pharmacokinetics
This compound exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits the clinical efficacy of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include the significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus . In vivo studies further suggest that this compound combined with antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection .
Análisis Bioquímico
Biochemical Properties
Schisandrone has been identified as an effective inhibitor of α-hemolysin (Hla), a virulence factor in Staphylococcus aureus . It inhibits Hla production and hemolytic activity in a dose-dependent manner without affecting the growth of S. aureus .
Cellular Effects
This compound has been shown to down-regulate the transcriptional levels of hla, agrA, and RNAIII . This results in a significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the activity of Hla . This inhibition occurs at the transcriptional level, reducing the production of Hla and thus its hemolytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a dose-dependent inhibition of Hla production
Dosage Effects in Animal Models
In vivo studies have suggested that this compound combined with the antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection
Propiedades
IUPAC Name |
(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPZVVNEGETTG-XAAFQQQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Schisandrone and where is it found?
A1: this compound is a lignan, a type of natural product, found in the fruit of the Schisandra species, particularly Schisandra sphenanthera [, ].
Q2: What are the potential benefits of this compound in Alzheimer’s disease models?
A2: Studies in rat models of Alzheimer's disease induced by amyloid-beta (Aβ) suggest that this compound may:
- Improve learning and memory: this compound administration has been linked to reduced escape latency in Morris water maze tests, indicating enhanced learning and memory capabilities [, , ].
- Reduce oxidative stress: It may elevate the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain [, ].
- Decrease inflammatory markers: this compound has been shown to decrease the levels of IL-1β and iNOS mRNA in the hippocampus of AD model rats, suggesting anti-inflammatory effects [].
Q3: How does this compound impact neuronal cells directly affected by Aβ?
A3: Research on cultured hippocampal neurons indicates that this compound may protect neurons by maintaining intracellular calcium homeostasis. It appears to achieve this by inhibiting the increase in intracellular calcium levels ([Ca²⁺]ᵢ) induced by Aβ [].
Q4: What is the relationship between this compound and the NF-kB signaling pathway?
A4: this compound has been shown to influence the NF-kB signaling pathway, which is involved in inflammatory responses. Studies have reported a decrease in the expression of NF-kB and iNOS in the hippocampus of rats treated with this compound. This suggests that this compound might exert its protective effects, at least partially, by modulating the NF-kB pathway [].
Q5: Does this compound interact with other systems beyond the central nervous system?
A5: Yes, research indicates that this compound demonstrates antioxidant properties in other organs as well. It has been shown to inhibit lipid peroxidation induced by various factors in the microsomes of the brain, liver, and kidney cells of rats. Notably, its potency in inhibiting lipid peroxidation was found to be greater than that of vitamin E [].
Q6: Are there any structural insights into this compound?
A6: this compound belongs to the 4-aryltetralone lignan family []. While the provided abstracts don't delve into detailed spectroscopic data, they highlight its structure as a key characteristic influencing its activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)
![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)
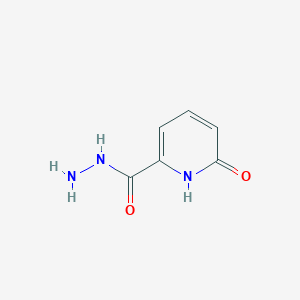
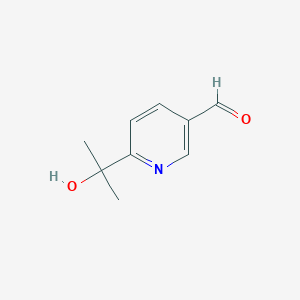

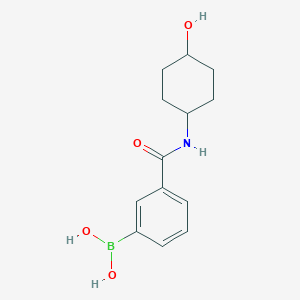
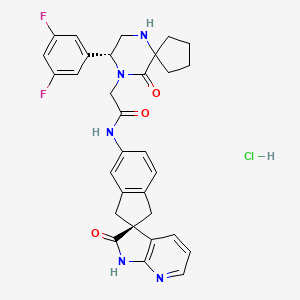

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)
![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)
